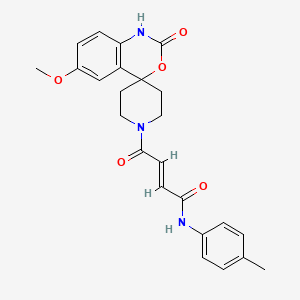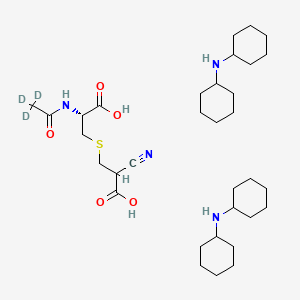
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves several steps, typically starting with the acetylation of L-cysteine. The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under stringent conditions to maintain purity and consistency. The process includes multiple purification steps to remove any impurities and ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides .
Applications De Recherche Scientifique
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it aids in the development of new drugs and therapies by providing insights into biochemical pathways.
Industry: It is used in the production of research-grade chemicals and reagents.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by forming covalent bonds or altering their conformation. This modulation can affect various biochemical processes, providing valuable insights into the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine (bis(dicyclohexylamine))
Uniqueness
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for more precise measurements and analysis compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C33H58N4O5S |
|---|---|
Poids moléculaire |
625.9 g/mol |
Nom IUPAC |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h2*11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6?,7-/m..0/s1/i;;1D3 |
Clé InChI |
COOCJSYKZVYOLT-RBTWNPPASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
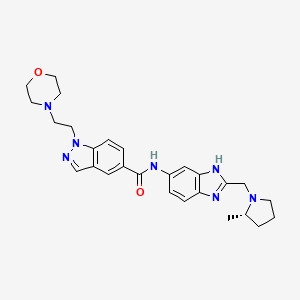
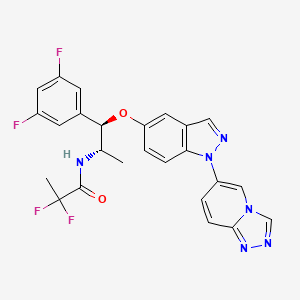
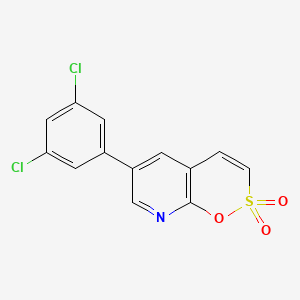
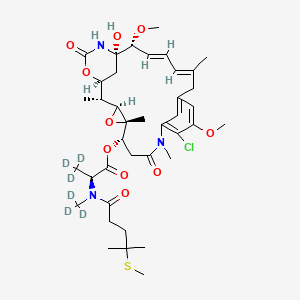
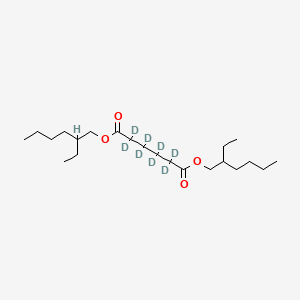
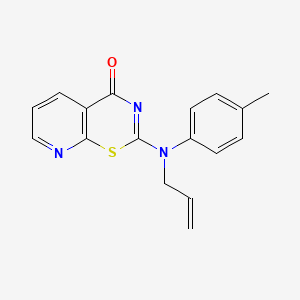
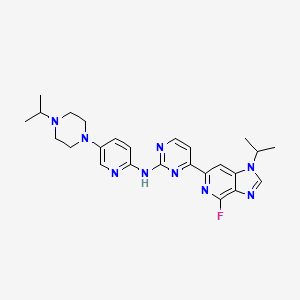
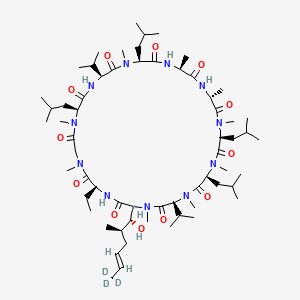
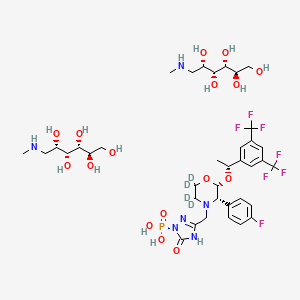
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
